molecular formula C20H24N6O2 B2558939 3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 1171163-84-0

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2558939
CAS RN: 1171163-84-0
M. Wt: 380.452
InChI Key: NEIVKNSGEFSUFM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrimidine ring, which is a common motif in many pharmaceuticals, fused with a pyrazole ring, another significant structure in drug design. The molecule also includes a propanamide moiety, which could potentially enhance its interaction with biological targets.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as Michael addition followed by reductive alkylation . This suggests that the compound of interest could potentially be synthesized through similar methods, involving the construction of the pyrimidine and pyrazole rings followed by the attachment of the propanamide group.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction, which reveals details about the arrangement of atoms in the solid state . This technique could be used to determine the precise molecular geometry of the compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of its functional groups. For example, the amide group could engage in hydrogen bonding or nucleophilic substitution reactions. The pyrimidine and pyrazole rings could undergo electrophilic substitution reactions due to the presence of nitrogen atoms, which can act as electron donors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple rings and nitrogen atoms suggests it could have a relatively high melting point and might exhibit good solubility in polar solvents. The compound's reactivity could be explored through reactions with palladium(II) chloride, as has been done with related ligands .

Relevant Case Studies

No specific case studies are mentioned in the provided papers. However, compounds with similar structures have been evaluated for their potential as antidepressants , and their interactions with metals have been studied, which could be relevant for understanding the catalytic or therapeutic potential of the compound .


The analysis above is based on the structural similarities and synthetic methods of related compounds found in the provided papers. The actual properties and reactivity of the compound would need to be confirmed through experimental studies.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on similar pyrazole and pyrimidine derivatives has shown that these compounds can be synthesized through various chemical methods and have been evaluated for their biological activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been studied, with evaluations of their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that similar compounds, including the one , could be synthesized using similar methods and may exhibit biological activities that warrant further investigation.

Anticancer and Anti-inflammatory Activities

Compounds within this chemical class have also been synthesized and assessed for their anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been explored for their potential as anticancer and anti-5-lipoxygenase agents, indicating that related structures may hold promise in therapeutic applications (Rahmouni et al., 2016). This opens up possibilities for the compound to be evaluated in similar contexts, potentially contributing to the development of new therapeutic agents.

Antimicrobial Activities

Further, the antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has shown moderate activity, illustrating the potential of pyrimidine derivatives in antimicrobial research (Farag et al., 2009). This highlights another potential area of application for the compound , suggesting its possible utility in combating microbial infections.

properties

IUPAC Name

3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-13(2)23-20(24-19(12)28)26-15(4)17(14(3)25-26)7-8-18(27)22-11-16-6-5-9-21-10-16/h5-6,9-10H,7-8,11H2,1-4H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIVKNSGEFSUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)NCC3=CN=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(pyridin-3-ylmethyl)propanamide

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